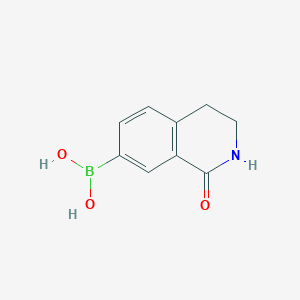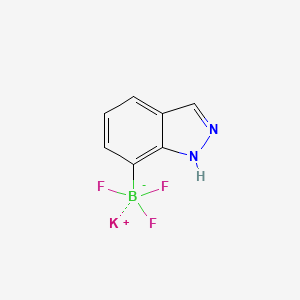
3,3-Dichloro-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-propionic acid is an organic compound with the molecular formula C₃H₄Cl₂O₂. It is a carboxylic acid characterized by the presence of two chlorine atoms attached to the third carbon of the propionic acid chain. This compound is known for its role in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 3,3-Dichloro-propionic acid can be synthesized through the chlorination of propionic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as phosphorus trichloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position on the propionic acid molecule.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous chlorination process. This method allows for the large-scale production of the compound with high efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions: 3,3-Dichloro-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3-Dichloro-acrylic acid.
Reduction: Reduction reactions can convert it into 3,3-Dichloro-propanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3,3-Dichloro-acrylic acid
Reduction: 3,3-Dichloro-propanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3,3-Dichloro-propionic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 3,3-Dichloro-propionic acid exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to disruptions in metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, resulting in cellular toxicity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2,3-Dichloro-propionic acid: Similar in structure but with chlorine atoms on the second and third carbons.
3,3-Dichloro-acrylic acid: An oxidized form of 3,3-Dichloro-propionic acid.
3,3-Dichloro-propanol: A reduced form of this compound.
Comparison: this compound is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and chemical properties. Compared to 2,3-Dichloro-propionic acid, it has different reactivity patterns and applications. The oxidized and reduced forms, 3,3-Dichloro-acrylic acid and 3,3-Dichloro-propanol, respectively, have distinct chemical behaviors and uses in various fields.
特性
IUPAC Name |
3,3-dichloropropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPLCFMATPQWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22716-03-6 |
Source


|
| Record name | 3,3-dichloropropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13468402.png)

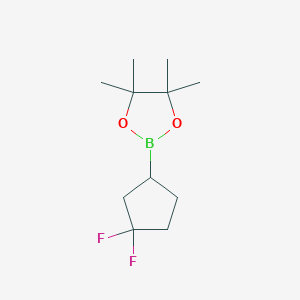
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)
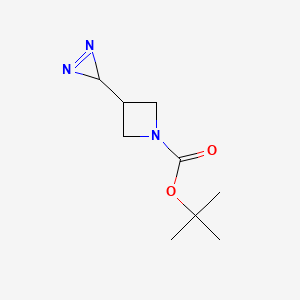
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

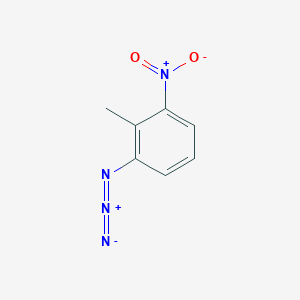

![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
